molecular formula C19H17N9O2 B4296990 5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B4296990
M. Wt: 403.4 g/mol
InChI Key: HMNAASWQGJTNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of tetrazole, triazole, and carboxamide functional groups

Preparation Methods

The synthesis of 5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylphenyl hydrazine with sodium azide under acidic conditions.

    Acetylation: The tetrazole derivative is then acetylated using acetic anhydride to form the acetylated intermediate.

    Formation of the Triazole Ring: The acetylated intermediate is reacted with phenyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Carboxamide Formation: Finally, the triazole derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole and triazole rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-phenyl-1H-tetrazole, which may have similar biological activities.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole-4-carboxamide, which may exhibit similar chemical reactivity.

    Carboxamide Derivatives: Compounds containing the carboxamide group, such as N-phenylacetamide, which may have similar structural properties.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[[2-[5-(2-methylphenyl)tetrazol-2-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O2/c1-12-7-5-6-10-14(12)18-22-26-27(24-18)11-15(29)21-19-16(17(20)30)23-28(25-19)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,20,30)(H,21,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNAASWQGJTNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

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